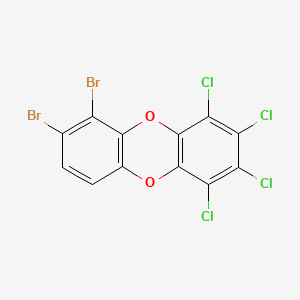
Hexyl(dimethyl)silyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(dimethyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a hexyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a multi-step process involving the reaction of hexyl(dimethyl)silyl chloride with 2-methylprop-2-enoic acid. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction rate and yield. The final product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl compounds.
Aplicaciones Científicas De Investigación
Hexyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Employed as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during multi-step syntheses.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of hexyl(dimethyl)silyl 2-methylprop-2-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to modify the reactivity and stability of the compounds it interacts with. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be compared with other silyl esters, such as:
Trimethylsilyl 2-methylprop-2-enoate: Similar structure but with three methyl groups instead of a hexyl group.
Tert-butyldimethylsilyl 2-methylprop-2-enoate: Contains a tert-butyl group instead of a hexyl group.
Triethylsilyl 2-methylprop-2-enoate: Features three ethyl groups instead of a hexyl group.
The uniqueness of this compound lies in its hexyl group, which can impart different solubility and reactivity properties compared to other silyl esters. This makes it particularly useful in applications where specific hydrophobic or steric effects are desired.
Propiedades
| 109206-04-4 | |
Fórmula molecular |
C12H24O2Si |
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
[hexyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-6-7-8-9-10-15(4,5)14-12(13)11(2)3/h2,6-10H2,1,3-5H3 |
Clave InChI |
CJLXAFNZMDTTNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(C)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)




